cis-beta-Farnesene

Description

Beta-Farnesene, also known as (Z)-b-farnesene or b-cis-farnesene, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Beta-Farnesene is considered to be a practically insoluble (in water) and relatively neutral molecule. Beta-Farnesene has been primarily detected in feces. Within the cell, Beta-farnesene is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, Beta-farnesene can be found in sweet basil. This makes Beta-farnesene a potential biomarker for the consumption of this food product.

Structure

3D Structure

Properties

IUPAC Name |

(6Z)-7,11-dimethyl-3-methylidenedodeca-1,6,10-triene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,9,12H,1,4,7-8,10-11H2,2-3,5H3/b15-12- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNRRGGBADWTMC-QINSGFPZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=C)C=C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C\CCC(=C)C=C)/C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017764 |

Source

|

| Record name | (6Z)-beta-Farnesene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28973-97-9 |

Source

|

| Record name | (Z)-β-Farnesene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28973-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Farnesene, (6Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028973979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6Z)-beta-Farnesene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-FARNESENE, (6Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7F9BVF1UR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of cis-beta-Farnesene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for cis-β-farnesene. This sesquiterpene is of significant interest in various fields, including pheromone chemistry, fragrance development, and as a precursor for the synthesis of other valuable compounds.

Chemical Structure and Identification

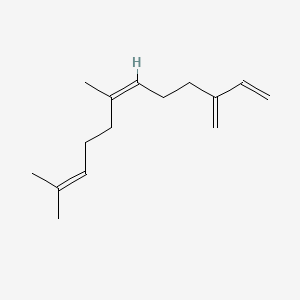

cis-β-Farnesene, systematically named (6Z)-7,11-dimethyl-3-methylidenedodeca-1,6,10-triene, is one of the isomers of β-farnesene.[1][2][3] The defining feature of the cis or (Z) isomer is the stereochemistry around the C6-C7 double bond.

Caption: Chemical structure of (6Z)-β-Farnesene.

Physicochemical Properties

The following table summarizes the key physicochemical properties of cis-β-farnesene.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₄ | [1][2][3] |

| Molecular Weight | 204.35 g/mol | [1][2][4] |

| CAS Number | 28973-97-9 | [1][2][3] |

| IUPAC Name | (6Z)-7,11-dimethyl-3-methylidenedodeca-1,6,10-triene | [2] |

| Boiling Point | 95-107 °C at 3-4 mmHg | [4] |

| Predicted Density | 0.807 ± 0.06 g/cm³ | [5] |

| Refractive Index | nD³² 1.4780 | [4] |

| UV Maximum (in hexane) | 224 nm (ε 17300) | [4] |

| LogP (octanol/water) | 6.139 (estimated) | [5] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of cis-β-farnesene.

| Spectroscopic Data | Details | Reference |

| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectra are available in the NIST WebBook. | [6] |

| ¹³C NMR | Spectral data is available through PubChem, recorded on a Bruker AM-270 instrument. | [2] |

| Kovats Retention Index | Standard non-polar: 1449, 1442, 1455, among others. | [2][3] |

| Polar (Innowax column): 1673 | [7] |

Experimental Protocols

a) Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard technique for the separation and identification of farnesene (B8742651) isomers in complex mixtures, such as essential oils.

-

Objective: To separate and identify cis-β-farnesene from other isomers and components.

-

Methodology:

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

GC Separation:

-

Column: A non-polar capillary column (e.g., EC-1, 30 m x 0.25 mm x 0.25 µm film thickness) is commonly used.[3] For separating from other isomers, a polar column like Innowax may also be employed.[7]

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is typically used, for example, starting at 60°C, holding for 2 minutes, then ramping to 240°C at a rate of 3°C/min.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 350.

-

-

Data Analysis: Identify cis-β-farnesene by comparing its retention time and mass spectrum with a known standard or with library data (e.g., NIST Mass Spectral Library).[6] The Kovats retention index can further confirm the identification.[2][3]

-

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used for the definitive structural elucidation of cis-β-farnesene.

-

Objective: To confirm the chemical structure and stereochemistry of the molecule.

-

Methodology:

-

Sample Preparation: Dissolve a purified sample of cis-β-farnesene in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.

-

Spectral Analysis:

-

The chemical shifts and coupling constants of the protons and carbons are analyzed to confirm the connectivity and the (Z)-configuration of the C6-C7 double bond.

-

Reference ¹³C NMR data is available on PubChem.[2]

-

-

Biosynthesis Pathway

cis-β-Farnesene is a sesquiterpene synthesized via the mevalonate (B85504) pathway in the cytosol or the MEP/DOXP pathway in plastids. The key precursor is Farnesyl pyrophosphate (FPP).

Caption: Biosynthesis of farnesene isomers from FPP.

The conversion of FPP to various farnesene isomers is catalyzed by a class of enzymes known as farnesene synthases.[8][9] The specific isomer produced is dependent on the particular synthase enzyme.[8] Microbial synthesis has emerged as a promising alternative for the production of farnesenes.[8]

References

- 1. cis-β-Farnesene [webbook.nist.gov]

- 2. beta-Farnesene, (6Z)- | C15H24 | CID 5317319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cis-β-Farnesene [webbook.nist.gov]

- 4. beta-Farnesene [drugfuture.com]

- 5. (E)-beta-Farnesene | 28973-97-9 [chemicalbook.com]

- 6. cis-β-Farnesene [webbook.nist.gov]

- 7. cis-β-Farnesene [webbook.nist.gov]

- 8. Fine-Tuning the Function of Farnesene Synthases for Selective Synthesis of Farnesene Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Farnesene Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the cis-beta-Farnesene Biosynthetic Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-beta-farnesene is an acyclic sesquiterpene that plays a crucial role in plant biology, primarily as a signaling molecule in plant-insect interactions. It is a known aphid alarm pheromone, and its production can be induced by herbivory, acting as an indirect defense mechanism by attracting predators of the herbivores. The biosynthetic pathway of this compound is a branch of the well-characterized terpenoid biosynthetic pathway. This technical guide provides a detailed overview of the core biosynthetic pathway, its regulation, and comprehensive experimental protocols for its study.

Core Biosynthetic Pathway

The biosynthesis of this compound originates from the isoprenoid pathway, which produces the fundamental five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). These precursors are synthesized via two independent pathways in different cellular compartments: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids. For sesquiterpenes like this compound, the precursor farnesyl diphosphate (FPP) is synthesized in the cytosol from IPP and DMAPP derived from the MVA pathway[1].

The key steps in the biosynthesis of this compound are:

-

Formation of Farnesyl Diphosphate (FPP): Two molecules of IPP and one molecule of DMAPP are condensed in a head-to-tail fashion by the enzyme Farnesyl Diphosphate Synthase (FPPS) to form the C15 compound, FPP. FPP is a critical branch-point intermediate in the biosynthesis of various isoprenoids, including sesquiterpenes, sterols, and brassinosteroids.

-

Conversion of FPP to this compound: The final step is catalyzed by a specific class of terpene synthases (TPSs) known as farnesene (B8742651) synthases. A this compound synthase utilizes FPP as a substrate and, through a series of carbocation-mediated reactions, synthesizes this compound.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the transcriptional level, primarily in response to biotic stress, such as herbivore attack. The jasmonate signaling pathway plays a central role in this regulation.

Upon herbivory, the plant hormone jasmonic acid-isoleucine (JA-Ile) is synthesized and binds to its receptor, an F-box protein called CORONATINE INSENSITIVE1 (COI1). This binding event leads to the ubiquitination and subsequent degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins by the 26S proteasome. The degradation of JAZ proteins releases the transcription factor MYC2, which can then bind to the G-box motifs in the promoters of target genes, including this compound synthase, leading to their transcriptional activation and the production of this compound.

Quantitative Data

Enzyme Kinetic Parameters of beta-Farnesene Synthases

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Optimal pH | Reference |

| Artemisia annua | FPP | 2.1 | 9.5 x 10-3 | 6.5 | [2] |

| Citrus junos | FPP | 6.3 | 1.2 x 10-2 | 7.0 | [3] |

This compound Production in Plants

| Plant Species | Tissue/Condition | This compound Concentration | Reference |

| Matricaria recutita | Leaves (Control) | 0.082 µg/g | [4] |

| Matricaria recutita | Leaves (24h after MeJA treatment) | 0.695 µg/g | [4] |

| Zea mays | Leaves (after herbivore damage) | Major component of volatile blend | [5] |

Experimental Protocols

Cloning of a this compound Synthase Gene

This protocol describes the isolation of a full-length cDNA of a putative this compound synthase gene from plant tissue.

Methodology:

-

Total RNA Extraction: Extract total RNA from plant tissues known to produce farnesenes (e.g., leaves after herbivore damage) using a commercial kit or a standard protocol like the TRIzol method.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and an oligo(dT) primer.

-

Degenerate PCR: Design degenerate primers based on conserved amino acid motifs found in known sesquiterpene synthases (e.g., DDxxD and NSE/DTE motifs). Perform PCR using the synthesized cDNA as a template to amplify a partial gene fragment.

-

Sequencing: Purify the PCR product and sequence it to confirm its identity as a terpene synthase fragment.

-

Rapid Amplification of cDNA Ends (RACE): Use 5' and 3' RACE kits with gene-specific primers designed from the sequenced fragment to amplify the full-length cDNA.

-

Assembly and Cloning: Assemble the sequences from the 5' and 3' RACE products to obtain the full-length open reading frame (ORF). Clone the full-length ORF into a suitable expression vector (e.g., pET vector for bacterial expression).

Heterologous Expression and Purification of this compound Synthase

This protocol outlines the expression of the cloned this compound synthase gene in E. coli and the purification of the recombinant protein.

Methodology:

-

Transformation: Transform the expression vector containing the this compound synthase ORF into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression: Grow the transformed E. coli in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG (isopropyl-β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-25°C) for several hours or overnight.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells by sonication or using a French press.

-

Purification: If the protein is His-tagged, purify the recombinant protein from the soluble fraction of the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. Wash the column to remove non-specifically bound proteins and elute the target protein with an imidazole (B134444) gradient.

-

Protein Analysis: Analyze the purified protein by SDS-PAGE to check its purity and size.

In Vitro Enzyme Assay

This protocol describes the determination of the enzymatic activity of the purified this compound synthase.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 25 mM HEPES, pH 7.0), MgCl2 (10-20 mM), DTT (1-5 mM), and the purified enzyme (1-5 µg).

-

Substrate Addition: Initiate the reaction by adding the substrate, farnesyl diphosphate (FPP), to a final concentration of 10-50 µM.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Product Extraction: Stop the reaction and extract the volatile products by adding an equal volume of an organic solvent (e.g., hexane (B92381) or pentane) containing an internal standard (e.g., nonyl acetate). Vortex vigorously and centrifuge to separate the phases.

-

Analysis: Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS).

GC-MS Analysis of this compound

This protocol details the instrumental parameters for the quantification of this compound.

Methodology:

-

Gas Chromatograph: Agilent 7890B GC system or equivalent.

-

Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

-

Inlet: Splitless or split mode (e.g., 10:1 split ratio) with an injector temperature of 250°C.

-

Oven Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 5-10°C/min to 280°C.

-

Hold for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Acquisition Mode: Full scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification. For this compound, characteristic ions for SIM include m/z 93, 133, and 204.

-

-

Quantification: Create a calibration curve using authentic standards of this compound. Quantify the amount of this compound in the samples by comparing the peak area of the target compound to the calibration curve, normalized to the internal standard.

References

- 1. Fine-Tuning the Function of Farnesene Synthases for Selective Synthesis of Farnesene Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression, purification and characterization of recombinant (E)-beta-farnesene synthase from Artemisia annua - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. The Maize Gene terpene synthase 1 Encodes a Sesquiterpene Synthase Catalyzing the Formation of (E)-β-Farnesene, (E)-Nerolidol, and (E,E)-Farnesol after Herbivore Damage - PMC [pmc.ncbi.nlm.nih.gov]

Natural sources and occurrence of cis-beta-Farnesene

An In-Depth Technical Guide on the Natural Sources and Occurrence of cis-beta-Farnesene

Introduction

Farnesene (B8742651) encompasses a group of six closely related sesquiterpene hydrocarbons, with alpha-farnesene (B104014) and beta-farnesene (B105247) being the primary isomers, distinguished by the position of a double bond.[1][2] This guide focuses specifically on this compound (also known as (Z)-β-farnesene), an acyclic sesquiterpene that, while often less abundant than its (E)-β-farnesene counterpart, plays a significant role in chemical ecology.[3] It is a volatile organic compound found across various plant and animal taxa, where it functions as a semiochemical, mediating complex interactions such as plant defense and insect communication.[3][4] This document provides a comprehensive overview of the natural sources, biosynthesis, and ecological significance of this compound, supplemented with quantitative data and detailed experimental protocols for its analysis.

Natural Occurrence

This compound is synthesized by a diverse array of organisms, where its production is often linked to specific ecological functions. Its presence is documented in both the plant kingdom and the animal kingdom, particularly among insects.

Occurrence in Plants

This compound is a component of the essential oils of numerous plant species.[3] Its production can be constitutive or induced by external factors such as herbivory or hormonal triggers.[4] For instance, the application of methyl jasmonate (MeJA), a plant hormone involved in defense signaling, can induce the emission of farnesenes in plants like cotton.[4] While the trans isomer, (E)-β-farnesene, is more commonly reported as the dominant form in many plants like peppermint (Mentha x piperita), alfalfa, and wild potato (Solanum berthaultii), the cis isomer is also produced.[3] A study on a recombinant (E)-β-farnesene synthase from peppermint demonstrated the production of both (E)-β-farnesene (85%) and (Z)-β-farnesene (8%), indicating that the enzymatic machinery can produce both isomers.[3]

Occurrence in Insects

In the insect world, farnesenes are famously known as alarm pheromones, particularly in aphids.[2][4] When attacked by a predator, aphids release these compounds to signal danger to other colony members, prompting them to disperse.[4] While (E)-β-farnesene is widely cited as the primary aphid alarm pheromone, the presence and role of the cis isomer are also noted in the complex volatile blends released by insects.[3][5]

Quantitative Data on Farnesene Occurrence

The concentration of farnesene isomers varies significantly depending on the species, tissue type, developmental stage, and environmental conditions.[4] The following table summarizes available quantitative data for beta-farnesene isomers in select natural sources. It is important to note that many studies do not differentiate between the cis and trans isomers, often reporting a total β-farnesene content.

| Natural Source | Plant Part / Secretion | Isomer(s) | Concentration / Relative Abundance | Reference(s) |

| Peppermint (Mentha x piperita) | Essential Oil | (Z)-β-farnesene | 8% of sesquiterpenoids produced by recombinant synthase | [3] |

| Stachys germanica | Essential Oil | (E)-β-farnesene | 3.97% of total essential oil | [6] |

| German Chamomile (Matricaria recutita) | Essential Oil | (E)-β-farnesene | Key aroma component | [7] |

| Hops (Humulus lupulus) | Essential Oil | β-Farnesene | 10% - 20% of total oils in some varieties | [1] |

| Aphids (Various species) | Alarm Pheromone | (E)-β-farnesene | Major or sole component | [1][8] |

Biosynthesis of this compound

This compound is synthesized via the isoprenoid biosynthetic pathway.[1] The process begins with the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are generated through the mevalonate (B85504) (MVA) pathway in the cytoplasm or the methylerythritol phosphate (B84403) (MEP) pathway in plastids.[1] These precursors are condensed to form the C15 compound farnesyl pyrophosphate (FPP), the direct precursor to all sesquiterpenes.[1][9] The final step is catalyzed by a specific enzyme, farnesene synthase (FS), which converts FPP into farnesene.[10] The stereochemistry of the final product, whether cis or trans, is determined by the specific synthase enzyme.[3]

Ecological Role and Signaling

This compound is a crucial semiochemical that mediates interactions across different trophic levels.[4] In plants, it is often released as part of a blend of herbivore-induced plant volatiles (HIPVs).[4] These volatiles can directly repel herbivores or indirectly defend the plant by attracting natural enemies (predators and parasitoids) of the herbivores.[4] This "cry for help" establishes a tritrophic interaction between the plant, the herbivore, and the predator.

Experimental Protocols

The extraction, identification, and quantification of this compound from natural sources require precise analytical techniques.

Protocol 1: Headspace Volatile Collection

This method is suitable for collecting volatile compounds emitted by living plants or insects with minimal disturbance.

-

Enclosure: Place the sample (e.g., a plant leaf, an aphid colony on a leaf) in a sealed, inert container (e.g., a glass chamber or a Tedlar bag).

-

Airflow: Pass a purified, hydrocarbon-free airstream through the chamber at a controlled flow rate.

-

Trapping: The exiting air is passed through an adsorbent trap containing materials like Porapak Q, Tenax TA, or activated charcoal to capture the volatile organic compounds.

-

Elution/Desorption: The trapped compounds are then eluted with a high-purity solvent (e.g., hexane (B92381) or dichloromethane) or thermally desorbed directly into the analytical instrument.

Protocol 2: Solvent Extraction

This method is used for extracting farnesenes from plant tissues or essential oils.

-

Sample Preparation: Homogenize a known weight of fresh or dried plant material to increase the surface area.

-

Extraction: Macerate the homogenized sample in a suitable organic solvent (e.g., hexane, pentane, or diethyl ether) for a defined period. The use of an internal standard is recommended for accurate quantification.

-

Filtration and Concentration: Filter the extract to remove solid plant debris. The solvent is then carefully evaporated under a gentle stream of nitrogen or using a rotary evaporator to concentrate the sample.

-

Analysis: The resulting extract is ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for separating, identifying, and quantifying volatile compounds like this compound.

-

Injection: The extracted sample is injected into the GC.

-

Separation: The compounds are vaporized and separated based on their boiling points and affinity for the stationary phase of the GC column (a nonpolar or semi-polar column is typically used for terpenes).

-

Detection and Identification: As compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum (fragmentation pattern) serves as a "molecular fingerprint" and is compared against spectral libraries (e.g., NIST, Wiley) for positive identification.

-

Quantification: The abundance of the compound is determined by integrating the area of its corresponding peak in the chromatogram, often relative to an internal standard.

Conclusion

This compound is a naturally occurring sesquiterpene with significant roles in chemical ecology. While often found in lower concentrations than its trans isomer, it is an important component of the volatile profiles of many plants and insects. Its biosynthesis from FPP is catalyzed by specific synthases, and its emission is a key signal in plant defense and insect communication. The detailed protocols for its extraction and analysis using techniques like GC-MS are crucial for researchers in natural product chemistry, entomology, and drug development to further elucidate its functions and potential applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Farnesene - Wikipedia [en.wikipedia.org]

- 3. Isolation and bacterial expression of a sesquiterpene synthase cDNA clone from peppermint (Mentha x piperita, L.) that produces the aphid alarm pheromone (E)-β-farnesene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 28973-97-9 | Benchchem [benchchem.com]

- 5. The aphid alarm pheromone (E)-β-farnesene does not act as a cue for predators searching on a plant [agris.fao.org]

- 6. Chemical Composition and Future Perspectives of Essential Oil Obtained from a Wild Population of Stachys germanica L. Distributed in the Balkan Mountains in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. beta-Farnesene | C15H24 | CID 5281517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Farnesene [sitem.herts.ac.uk]

- 10. farnesene biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

The Multifaceted Role of cis-beta-Farnesene and its Isomers in Insect Communication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farnesene (B8742651), a sesquiterpene hydrocarbon, is a cornerstone of chemical communication in the insect world. This technical guide provides an in-depth exploration of the functions of farnesene isomers, with a primary focus on the well-documented (E)-β-farnesene, a key alarm pheromone in numerous aphid species. While the cis-beta (or (Z)-β-) isomer is less studied, its presence and potential modulatory roles are considered. We delve into the biosynthetic pathways, summarize critical quantitative data on behavioral effects, and provide detailed experimental protocols for its study. Furthermore, this guide illustrates the key signaling pathways and experimental workflows using Graphviz visualizations. This document aims to be a comprehensive resource for professionals in chemical ecology, integrated pest management, and drug development, fostering a deeper understanding and application of farnesene in innovative pest control and beyond.

Introduction: The Chemical Language of Insects

Insects employ a sophisticated chemical vocabulary to navigate their environment, locate mates and food sources, and evade predators. These chemical signals, or semiochemicals, are fundamental to their survival and reproductive success. Pheromones, a class of semiochemicals for intraspecific communication, are of particular interest. Among these, the sesquiterpene farnesene has garnered significant attention for its diverse biological activities.[1] Farnesene exists in several isomeric forms, with (E)-β-farnesene being the most biologically prominent in insect communication, particularly as an alarm pheromone.[1]

(E)-β-farnesene (EβF) is widely recognized as the primary, and often sole, component of the alarm pheromone in a multitude of aphid species.[1] When an aphid is attacked by a predator, it releases this volatile compound from its cornicles, triggering an immediate dispersal of nearby conspecifics.[1] This alarm response is a crucial survival mechanism that significantly influences aphid population dynamics. Beyond this critical role, farnesene isomers are also implicated as sex pheromones in some insect orders.

Biosynthesis of Farnesene in Insects

Farnesene is a 15-carbon isoprenoid compound synthesized via the terpenoid biosynthetic pathway. The universal precursor for all sesquiterpenes, including farnesene, is farnesyl pyrophosphate (FPP). FPP itself is produced through the mevalonate (B85504) (MVA) pathway. The crucial final step in farnesene biosynthesis is the conversion of FPP to the specific farnesene isomer, a reaction catalyzed by a terpene synthase, such as (E)-β-farnesene synthase.[1] The biosynthesis of farnesenes has been extensively studied, and these compounds are synthesized via the mevalonate pathway, with the final step being the conversion of farnesyl pyrophosphate into farnesene by a farnesene synthase.[2]

Role of β-Farnesene in Insect Behavior

The behavioral responses of insects to farnesene are often dose-dependent and context-specific. The most well-documented role is that of (E)-β-farnesene as the aphid alarm pheromone.

(E)-β-Farnesene: The Aphid Alarm Pheromone

(E)-β-farnesene is the principal alarm pheromone for a wide array of aphid species, including major agricultural pests such as Myzus persicae (green peach aphid) and Aphis fabae (black bean aphid).[1] The perception of EβF by neighboring aphids elicits a suite of defensive behaviors:

-

Cessation of Feeding: Aphids promptly withdraw their stylets from the host plant.[1][3]

-

Dispersal: Individuals will walk or drop away from the source of the alarm signal.[1][3]

-

Increased Production of Winged Offspring: In some instances, prolonged exposure to EβF can lead to a higher proportion of alate (winged) offspring, which facilitates dispersal to new host plants.[3]

The high volatility of EβF is crucial for an effective alarm system, allowing for rapid signal transmission and dissipation.[1] Interestingly, some plants also produce EβF, potentially as a defensive mechanism to repel aphids or attract their natural enemies.[4]

Quantitative Data on Behavioral Responses

The following tables summarize quantitative data from various studies on the behavioral effects of farnesene isomers on insects.

Table 1: Behavioral Responses of Aphids to (E)-β-Farnesene

| Aphid Species | (E)-β-Farnesene Concentration | Observed Behavior | Reference |

| Myzus persicae | 10 p.p.m. (exposed for 12 min) | Maximum agitation (33.3% of individuals) | [4] |

| Acyrthosiphon pisum | Not specified | Repellency in Y-olfactometer assays | [5] |

| Myzus persicae | Volatiles from transgenic plants | Strong alarm response | [6] |

| Aphis fabae | 1 ng and 10 ng | Alarm response in 41 of 59 tested species | [7] |

Table 2: Effects of (E)-β-Farnesene on Other Insects

| Insect Species | (E)-β-Farnesene Concentration | Observed Behavior | Reference |

| Spodoptera exigua | 4 g/kg in artificial diet | Reduced larval survival and adult fecundity | [8] |

| Chilo suppressalis | 0.8 g/kg in artificial diet | Increased duration of 2nd and 3rd larval instars | [9] |

Signaling Pathway and Perception

The perception of farnesene by insects initiates a signaling cascade within their olfactory system. This process begins with the detection of the pheromone molecule by specialized odorant receptors (ORs) located on the dendrites of olfactory receptor neurons (ORNs), which are housed in sensilla on the insect's antennae.

The current understanding of the olfactory signal transduction pathway in insects suggests the following sequence of events:

-

Binding to Odorant-Binding Proteins (OBPs): Volatile molecules like farnesene enter the sensilla through pores and are bound by Odorant-Binding Proteins (OBPs) in the sensillar lymph. These proteins are thought to solubilize and transport the hydrophobic odorants to the receptors.[10][11][12][13]

-

Receptor Activation: The odorant-OBP complex interacts with an Odorant Receptor (OR) complex on the dendritic membrane of an ORN. This complex is typically a heterodimer of a specific OR and a highly conserved co-receptor (Orco).[10][14]

-

Signal Transduction: The activation of the OR/Orco complex can lead to the opening of an ion channel, causing a depolarization of the neuron and the generation of an action potential.[14] There is also evidence for the involvement of G-protein coupled second messenger pathways in some instances.[14]

-

Signal Termination: The signal is terminated by the degradation of the odorant by Odorant-Degrading Enzymes (ODEs) present in the sensillar lymph.

References

- 1. benchchem.com [benchchem.com]

- 2. farnesene biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Aphid-repellent pheromone E-β-farnesene is generated in transgenic Arabidopsis thaliana over-expressing farnesyl diphosphate synthase2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (E)-β-farnesene synthase gene affects aphid behavior in transgenic Medicago sativa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The first crop plant genetically engineered to release an insect pheromone for defence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | The main component of the aphid alarm pheromone (E)-β-farnesene affects the growth and development of Spodoptera exigua by mediating juvenile hormone-related genes [frontiersin.org]

- 9. Frontiers | Caterpillar-Induced Rice Volatile (E)-β-Farnesene Impairs the Development and Survival of Chilo suppressalis Larvae by Disrupting Insect Hormone Balance [frontiersin.org]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. Odorant Receptors and Odorant-Binding Proteins as Insect Pest Control Targets: A Comparative Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Access to the odor world: olfactory receptors and their role for signal transduction in insects - PMC [pmc.ncbi.nlm.nih.gov]

cis-beta-Farnesene as an aphid alarm pheromone

An In-depth Technical Guide on cis-beta-Farnesene as an Aphid Alarm Pheromone

Executive Summary

(E)-β-farnesene (EβF), a naturally occurring sesquiterpene, is the primary, and often sole, component of the alarm pheromone for a vast number of aphid species within the Aphidinae subfamily.[1][2] When physically threatened by predators or parasitoids, aphids release EβF from their cornicles, specialized dorsal tubes.[1][3] This chemical signal induces a suite of immediate, dose-dependent escape behaviors in nearby conspecifics, including cessation of feeding, withdrawal of stylets, and dispersal by walking or dropping off the host plant.[4][5] Beyond this immediate alarm response, prolonged exposure can influence aphid development, leading to the production of more winged (alate) offspring capable of migrating away from danger.[1][6] EβF also functions as a kairomone, attracting a variety of aphid natural enemies, such as ladybirds, lacewings, and parasitoid wasps, to the location of the distressed aphids.[1][7] This dual functionality makes EβF a molecule of significant interest for integrated pest management (IPM) strategies. However, its practical application is hindered by its high volatility and chemical instability.[1][8] Research is ongoing to develop more stable synthetic analogues and to engineer plants capable of producing EβF constitutively as a novel form of pest resistance.[8][9]

Chemoreception and Signaling

The perception of (E)-β-farnesene by an aphid initiates a rapid signaling cascade that culminates in an observable behavioral response. This process begins with the detection of the pheromone by specialized olfactory neurons in the aphid's antennae.

Molecular Perception

While the complete signal transduction pathway for EβF in aphids is not fully elucidated, it is understood to follow the general principles of insect olfaction. EβF molecules are detected by odorant-binding proteins (OBPs) within the antennae.[8][10] These proteins are thought to transport the hydrophobic pheromone molecules to odorant receptors on the surface of olfactory sensory neurons. Several derivatives of EβF have been shown to bind to the odorant-binding proteins of the pea aphid, Acythosiphon pisum.[8] The interaction between EβF and its specific receptor triggers a downstream signaling cascade, leading to neuron depolarization and the transmission of an electrical signal to the brain, which then orchestrates the appropriate behavioral response.

Behavioral Responses

Upon perception of EβF, aphids exhibit a range of dose-dependent defensive behaviors:

-

Immediate Alarm: The most common responses are to immediately stop feeding, withdraw their piercing-sucking stylets from the plant tissue, and move away from the pheromone source.[5]

-

Dispersal: Aphids may disperse by walking away from the danger zone or by dropping off the host plant entirely.[3][4] The type of dispersive response can vary by species and pheromone concentration; some species walk at low dosages and fall at high dosages.[4] The presence of EβF has been shown to increase aphid dropping behavior by nearly 15-fold.[4]

-

Winged Morph Production: Prolonged or repeated exposure to EβF can induce the production of a higher proportion of winged (alate) offspring in subsequent generations.[1][6] This is a long-term strategy to escape deteriorating or dangerous conditions. Field experiments have confirmed this wing-inducing effect.[11]

Quantitative Data on (E)-β-Farnesene Effects

The effectiveness of EβF and the responses it elicits have been quantified across numerous aphid species and experimental conditions.

Table 1: Behavioral Response Thresholds of Various Aphid Species to (E)-β-Farnesene

This table summarizes the dosage of EβF required to disperse 50% of the tested aphid population for various species, highlighting the range of sensitivity.

| Aphid Species | Subfamily | Dosage for 50% Dispersal (ng) | Primary Dispersal Method | Reference |

| Myzus persicae (Green Peach Aphid) | Aphidinae | 0.03 (non-feeding alates) | Walking / Falling | [12] |

| Acyrthosiphon pisum (Pea Aphid) | Aphidinae | 0.02 | Walking / Falling | [4] |

| Aphis fabae (Black Bean Aphid) | Aphidinae | Not specified | Walking | [4] |

| Most Sensitive Species (unspecified) | Aphidinae/Chaitophorinae | 0.02 | Walking / Falling | [4] |

| Least Sensitive Species (unspecified) | Aphidinae/Chaitophorinae | 100 | Walking | [4] |

Table 2: (E)-β-Farnesene Production in Aphids and Transgenic Plants

This table provides data on the quantity of EβF produced by different aphid species and by genetically engineered Arabidopsis thaliana plants.

| Source Organism | EβF Production Rate / Amount | Reference |

| Myzus persicae | 8.39 ± 1.19 ng per individual | [4] |

| Aphis craccivora | 6.02 ± 0.82 ng per individual | [4] |

| Aphis fabae | 2.04 ± 0.33 ng per individual | [4] |

| Transgenic Arabidopsis thaliana (FS12-4 line) | 205 ng/h from a single plant | [1] |

| Transgenic Medicago sativa | 5.92 to 13.09 ng/day per gram fresh tissue | [13] |

Table 3: Effects of (E)-β-Farnesene Exposure on Aphid Development and Fecundity

This table details the sublethal impacts of EβF on the life-history traits of the cotton aphid, Aphis gossypii.

| Life Stage Exposed | Parameter Affected | Observation | Reference |

| First Instar | Adult Fecundity | Significantly lower than control | [14] |

| First Instar | Adult Weight | Significantly lighter than control | [14] |

| First & Third Instars | Developmental Time | Significantly prolonged | [14] |

| All Nymphal Stages | Survival Rate | No significant difference from control | [14] |

Experimental Protocols

Standardized methodologies are crucial for studying the effects of EβF. Below are protocols for key experimental procedures.

Pheromone Collection and Analysis

This protocol describes the collection of volatile compounds, including EβF, from live aphids for identification and quantification.

Methodology:

-

Aphid Collection: A colony of aphids (e.g., 20-30 individuals) is placed in a small, enclosed glass chamber.

-

Volatile Entrainment: Purified air is passed over the aphids to carry their emitted volatiles.

-

Trapping: The air is then passed through a trap containing an adsorbent material (e.g., Porapak Q) or captured using Solid Phase Microextraction (SPME). The SPME fiber is exposed to the headspace above the aphids.[15]

-

Elution/Desorption: Volatiles are eluted from the adsorbent trap with a solvent (e.g., hexane) or thermally desorbed from the SPME fiber in the injection port of a gas chromatograph.

-

Analysis: The sample is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to separate, identify, and quantify the compounds. EβF is identified by comparing its mass spectrum and retention time to that of a synthetic standard.[15]

Aphid Behavioral Bioassay

This protocol is used to observe and quantify the alarm response of aphids to EβF.

Methodology:

-

Arena Setup: A group of aphids (e.g., 10-20) is allowed to settle and begin feeding on a leaf disc placed in a petri dish.

-

Pheromone Application: A small piece of filter paper is treated with a precise amount of synthetic EβF dissolved in a solvent (e.g., hexane). A control paper is treated with the solvent only.

-

Exposure: The treated filter paper is introduced into the petri dish, near the aphid colony.

-

Observation: The behavior of the aphids is recorded for a set period (e.g., 15 minutes). Key metrics include the number of aphids that stop feeding, walk away, or drop from the leaf disc.[16]

-

Data Analysis: The percentage of aphids exhibiting an alarm response in the treatment group is compared to the control group using appropriate statistical tests.

Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the collective electrical response of the olfactory sensory neurons in an aphid's antenna to a volatile stimulus.

Methodology:

-

Antenna Preparation: An antenna is excised from a live aphid. The tip and base of the antenna are carefully placed into two separate electrodes containing a conductive solution.

-

Stimulus Delivery: A continuous stream of purified, humidified air is passed over the antenna.

-

Pheromone Puff: A pulse of air carrying a known concentration of EβF is injected into the continuous air stream for a short duration (e.g., 0.5-1.0 seconds).

-

Signal Recording: The electrical potential difference (depolarization) between the two electrodes is amplified and recorded. This negative voltage deflection is the EAG response.

-

Data Analysis: The amplitude of the EAG response (in millivolts) is measured and compared to the response elicited by a solvent control and other compounds to determine the antenna's sensitivity to EβF.

Biosynthesis of (E)-β-Farnesene

The production of EβF in aphids is a complex biological process. Recent studies indicate that the alarm pheromone is synthesized by the aphids themselves via the glycolysis and isoprenoid pathways, under the regulation of the insulin (B600854) signaling pathway.[17] Host plants and the obligate endosymbiont Buchnera aphidicola have been excluded as the direct sources for EβF released by aphids.[17] The biosynthesis begins with basic metabolites and proceeds through the isoprenoid pathway, where key enzymes like farnesyl diphosphate (B83284) synthase (FPPS) play a crucial role in producing the precursor farnesyl diphosphate (FDP).[9][17] This precursor is then converted into EβF. Starvation stress has been shown to significantly reduce the quantity of EβF produced, indicating a direct link between nutritional status and defense capability.[17]

Conclusion and Future Directions

(E)-β-farnesene is a critical semiochemical that governs fundamental survival behaviors in aphids and mediates interactions across multiple trophic levels. Its role as a potent repellent for aphids and an attractant for their natural enemies presents a compelling case for its use in sustainable agriculture.[1][4] The primary challenges to its widespread application—volatility and instability—are being actively addressed through the chemical synthesis of more robust analogues and the development of transgenic crops that can produce and release the pheromone directly.[1][8] Future research should focus on optimizing the field application of EβF-based products, further clarifying the precise molecular mechanisms of its perception and signal transduction, and exploring the synergistic effects of EβF with other semiochemicals for enhanced pest control efficacy.

References

- 1. pnas.org [pnas.org]

- 2. annualreviews.org [annualreviews.org]

- 3. orbi.uliege.be [orbi.uliege.be]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Constitutive emission of the aphid alarm pheromone, (E)-β-farnesene, from plants does not serve as a direct defense against aphids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular basis of (E)-β-farnesene-mediated aphid location in the predator Eupeodes corollae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New analogues of (E)-β-farnesene with insecticidal activity and binding affinity to aphid odorant-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aphid-repellent pheromone E-β-farnesene is generated in transgenic Arabidopsis thaliana over-expressing farnesyl diphosphate synthase2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Effect of synthetic aphid alarm pheromone (E) -beta-farnesene on development and reproduction of Aphis gossypii (Homoptera: Aphididae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. orbi.uliege.be [orbi.uliege.be]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

A Technical Guide to (E)-β-Farnesene in Plant Defense Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-β-farnesene (EBF) is a sesquiterpene that plays a pivotal role in plant defense against herbivorous insects, particularly aphids. This volatile organic compound functions as an alarm pheromone for many aphid species, inducing dispersal and other predator-avoidance behaviors.[1][2][3] Furthermore, plants have co-opted this signal, releasing EBF upon herbivore attack to repel aphids directly and to attract their natural enemies, such as predators and parasitoids, in a process known as indirect defense.[4][5][6][7] This technical guide provides an in-depth overview of the biosynthesis of EBF in plants, its role in direct and indirect defense, and detailed experimental protocols for its study. Quantitative data on EBF emissions and its behavioral effects are summarized, and key signaling pathways and experimental workflows are visualized.

Introduction

Plants have evolved a sophisticated arsenal (B13267) of chemical defenses to deter herbivores. Among these are volatile organic compounds (VOCs) that can act as direct repellents or toxins, or as indirect defense signals to recruit natural enemies of the herbivores. (E)-β-farnesene is a key player in these interactions, most notably as the primary component of the aphid alarm pheromone.[1][2] When attacked, aphids release EBF from their cornicles, signaling danger to nearby conspecifics and causing them to cease feeding and disperse.[4] Many plant species also emit EBF, often as part of a blend of herbivore-induced plant volatiles (HIPVs).[8][9] This plant-derived EBF can directly repel aphids and also serves as a kairomone for predators and parasitoids, effectively turning the aphid's own alarm signal against them.[2][10] The dual role of EBF in both direct and indirect plant defense makes it a compelling target for the development of novel pest management strategies.

Biosynthesis of (E)-β-Farnesene in Plants

The biosynthesis of EBF in plants occurs via the isoprenoid pathway. The core pathway involves the synthesis of the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), through the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[11]

The subsequent steps leading to EBF are:

-

Formation of Geranyl Diphosphate (GPP): Geranyl diphosphate synthase condenses one molecule of DMAPP and one molecule of IPP to form the ten-carbon GPP.[11]

-

Formation of Farnesyl Diphosphate (FPP): Farnesyl diphosphate synthase (FPS) catalyzes the head-to-tail condensation of GPP with another molecule of IPP to produce the fifteen-carbon farnesyl diphosphate (FPP).[11] FPP is a key precursor for various isoprenoids, including sesquiterpenes.

-

Synthesis of (E)-β-Farnesene: The final step is the conversion of FPP to EBF, a reaction catalyzed by a specific class of terpene synthases (TPS) known as (E)-β-farnesene synthases.[11]

The production of EBF is often induced by herbivore damage, a process mediated by phytohormones like jasmonic acid (JA).[8][11]

Role in Direct and Indirect Plant Defense

Direct Defense: Aphid Repellency

EBF released from plants can directly repel aphids, causing them to cease feeding, move away from the source, and in some cases, drop off the plant.[2][3] This response is dose-dependent, with higher concentrations of EBF generally eliciting a stronger and more rapid alarm response.[4] Transgenic plants engineered to constitutively emit EBF have demonstrated increased resistance to aphid infestation.[10][12]

Indirect Defense: Attraction of Natural Enemies

In addition to its direct effects on aphids, plant-emitted EBF acts as a kairomone, attracting natural enemies of aphids, such as predatory lacewings and parasitic wasps.[2][10][11] This tritrophic interaction is a classic example of indirect plant defense, where the plant recruits the "enemies of its enemies" to reduce herbivore pressure. The attraction of natural enemies to EBF can significantly increase predation and parasitism rates on aphid populations.

Quantitative Data

The following tables summarize quantitative data on the emission of (E)-β-farnesene from plants and its behavioral effects on aphids.

Table 1: (E)-β-Farnesene Emission from Transgenic Plants

| Plant Species | Genetic Modification | Emission Rate (ng/day/g fresh tissue) | Reference |

| Nicotiana tabacum | Overexpression of AaβFS1 | 1.55 - 4.65 | [12] |

| Nicotiana tabacum | Overexpression of AaβFS2 | 1.55 - 4.65 | [12] |

| Medicago sativa | Overexpression of AaEβF synthase gene | 5.92 - 13.09 | [13] |

| Arabidopsis thaliana | Overexpression of FPS2 | Variable, significant increase over control | [4] |

Table 2: Dose-Dependent Behavioral Response of Myzus persicae to (E)-β-Farnesene

| Concentration (ppm) | Exposure Time (min) | Aphid Agitation (%) | Reference |

| 0.0005 | 8 | 6.66 | [4] |

| 10 | 12 | 33.3 | [4] |

Experimental Protocols

Volatile Collection and GC-MS Analysis

This protocol describes the collection of airborne volatiles from plants and their analysis by gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Volatile collection system (push-pull system)

-

Glass collection chambers or oven bags

-

Charcoal-filtered air source

-

Vacuum pump

-

Sorbent tubes (e.g., packed with Porapak Q or Tenax TA)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Solvents (e.g., dichloromethane, hexane)

-

Internal standard (e.g., nonyl acetate)

Procedure:

-

Enclose the plant or part of the plant in a glass chamber or oven bag.

-

Push charcoal-filtered air into the chamber at a constant flow rate (e.g., 1 L/min).

-

Pull air out of the chamber through a sorbent tube at a slightly lower flow rate (e.g., 0.8 L/min) to create positive pressure and prevent contamination.

-

Collect volatiles for a defined period (e.g., 4-8 hours).

-

Elute the trapped volatiles from the sorbent tube with a suitable solvent (e.g., 200 µL of dichloromethane) containing a known amount of an internal standard.

-

Analyze a 1-2 µL aliquot of the eluate by GC-MS.

-

Separate the compounds on a suitable capillary column (e.g., DB-5ms).

-

Identify the compounds by comparing their mass spectra and retention times with those of authentic standards and libraries (e.g., NIST).

-

Quantify the compounds by comparing their peak areas to that of the internal standard.

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to an odorant stimulus.

Materials:

-

Live insect (e.g., aphid, parasitoid)

-

Dissecting microscope

-

Micromanipulators

-

Glass capillary electrodes

-

Electrolyte solution (e.g., Ringer's solution)

-

Ag/AgCl wires

-

EAG amplifier

-

Data acquisition system

-

Odor delivery system (olfactometer)

-

Test compounds and solvent (e.g., hexane)

Procedure:

-

Immobilize the insect.

-

Excise an antenna and mount it between two electrodes filled with electrolyte solution. The recording electrode is placed over the distal end of the antenna, and the reference electrode is placed at the base.

-

Deliver a continuous stream of humidified, charcoal-filtered air over the antenna to establish a stable baseline.

-

Introduce a puff of air containing the test compound into the airstream.

-

Record the resulting depolarization of the antennal potential (the EAG response).

-

Measure the amplitude of the EAG response in millivolts (mV).

-

Test a range of concentrations to generate a dose-response curve.

Behavioral Assays

Behavioral assays are used to determine the effect of EBF on insect behavior. A common setup is the Y-tube olfactometer.

Materials:

-

Y-tube olfactometer

-

Airflow meter

-

Charcoal-filtered, humidified air source

-

Odor sources (e.g., filter paper with test compound, transgenic plant)

-

Test insects

Procedure:

-

Set up the Y-tube olfactometer with a continuous airflow through both arms.

-

Place the odor source in one arm (treatment) and a control (e.g., solvent only, wild-type plant) in the other arm.

-

Introduce an insect at the base of the Y-tube.

-

Observe the insect's choice of arm and the time spent in each arm for a defined period.

-

Record the number of insects choosing the treatment arm versus the control arm.

-

Analyze the data statistically to determine if there is a significant preference or avoidance of the treatment.

Conclusion

(E)-β-farnesene is a multifaceted semiochemical that plays a crucial role in plant defense against aphids. Its dual function as a direct repellent and an indirect defense signal makes it a promising tool for the development of sustainable pest control strategies. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to further investigate and harness the potential of EBF in agriculture and beyond. The ability to engineer plants to produce and release EBF opens up new avenues for developing crops with enhanced resistance to aphid pests.

References

- 1. Behavioral Assays [bio-protocol.org]

- 2. Volatile collection and analysis [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. Aphid-repellent pheromone E-β-farnesene is generated in transgenic Arabidopsis thaliana over-expressing farnesyl diphosphate synthase2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Video: Rapid Collection of Floral Fragrance Volatiles using a Headspace Volatile Collection Technique for GC-MS Thermal Desorption Sampling [jove.com]

- 7. A robust, simple, high-throughput technique for time-resolved plant volatile analysis in field experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative patterns between plant volatile emissions induced by biotic stresses and the degree of damage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Ecological Significance of cis-beta-Farnesene Release: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-β-farnesene (EβF) is a sesquiterpene of profound ecological importance, acting as a critical semiochemical in multitrophic interactions. It is best known as the principal component of the aphid alarm pheromone, which triggers defensive behaviors in aphid colonies. Additionally, EβF is released by many plants, particularly in response to herbivory, where it functions to repel pests and attract their natural enemies. This technical guide provides a comprehensive overview of the biosynthesis, ecological functions, and quantitative impact of EβF. It includes detailed experimental protocols for the collection, analysis, and behavioral assessment of this volatile compound, alongside diagrams of key biological pathways and experimental workflows to support advanced research and development.

Introduction

Volatile organic compounds (VOCs) are pivotal in mediating interactions between organisms. Among them, the sesquiterpene (E)-β-farnesene plays a central role in chemical communication networks involving plants, herbivores, and their natural enemies.[1][2] For many aphid species, EβF is the primary, and sometimes sole, component of their alarm pheromone, released from the cornicles upon predator attack to induce dispersal and escape behaviors in conspecifics.[3][4] This same compound is also utilized by plants as a defensive chemical. When damaged by herbivores, many plant species release EβF as part of a blend of herbivore-induced plant volatiles (HIPVs) that can directly repel aphids and indirectly defend the plant by attracting predators and parasitoids.[5][6] Understanding the ecological significance of EβF provides a foundation for its potential application in sustainable pest management strategies.[7]

Biosynthesis of (E)-β-farnesene

The biosynthesis of EβF in both plants and insects originates from the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). These precursors are used to form the C15 compound farnesyl diphosphate (FPP), the direct substrate for EβF synthesis.[8][9]

-

In Plants: FPP is synthesized via two distinct pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.[9]

-

In Aphids: Aphids are thought to rely on the MVA pathway for FPP production.[8]

In the final step, the enzyme (E)-β-farnesene synthase (EβFS) catalyzes the conversion of FPP to (E)-β-farnesene.[10][11] The expression of EβFS genes can be constitutive or induced by biotic stress, such as herbivore feeding.[5]

Caption: Biosynthesis pathways of (E)-β-farnesene in plants and aphids.

Ecological Roles and Quantitative Effects

EβF functions as a potent signaling molecule that influences behavior across multiple trophic levels. Its primary roles include inducing alarm responses in aphids, attracting natural enemies, and directly defending plants.

| Role | Emitter | Receiver | Effective Concentration / Release Rate | Observed Effect |

| Alarm Pheromone | Aphids (Acyrthosiphon pisum, etc.) | Conspecific Aphids | 1 - 10 ng | Induces dispersal and cessation of feeding in field conditions.[4] |

| Kairomone | Aphids / Plants | Parasitoid Wasps (Aphidius ervi) | 0.3 - 30.0 µg | Attraction of parasitoids to the odor source.[12] |

| Kairomone | Aphids (crushed) | Ladybird (Adalia bipunctata) | Not specified (olfactometer assay) | Attraction of both larvae and adult predators.[13] |

| Direct Plant Defense | Transgenic Alfalfa (Medicago sativa) | Pea Aphid (Acyrthosiphon pisum) | 5.92 - 13.09 ng/day/g FW | Repellence of aphids in Y-tube olfactometer assays.[14] |

| Direct Herbivore Impact | Artificial Diet | Beet Armyworm (Spodoptera exigua) | 0.8 - 4 g/kg of diet | Reduced larval survival and adult fecundity.[2][3] |

Experimental Protocols

Protocol for Volatile Collection: Dynamic Headspace Sampling

This method is used to collect VOCs, including EβF, released from plants or insect colonies.

-

Enclosure: Carefully enclose the plant material (e.g., a single leaf or whole plant) in an inert volatile collection chamber, such as a glass container or a PET oven bag.[15]

-

Air Supply (Push): Provide a stream of purified, humidified air into the chamber at a controlled flow rate (e.g., 1.0 - 1.5 L/min). The air is purified by passing it through a filter containing activated charcoal or other adsorbents.[16][17]

-

Volatile Trapping (Pull): Draw air out of the chamber through an adsorbent trap at a slightly lower flow rate (e.g., 0.75 - 1.0 L/min) to maintain positive pressure and prevent contamination from ambient air. The trap contains a polymer adsorbent like Tenax® TA, suitable for trapping sesquiterpenes.[15][17]

-

Elution/Desorption: After a set collection period (e.g., 1-24 hours), the trapped volatiles are recovered. This is done either by eluting the trap with a solvent (e.g., hexane (B92381) or dichloromethane) for GC-MS analysis or by direct thermal desorption into the GC inlet.

Protocol for Behavioral Analysis: Y-Tube Olfactometer Assay

The Y-tube olfactometer is a standard apparatus for studying insect olfactory responses and preference.[18][19]

-

Apparatus Setup: A Y-shaped glass tube is positioned horizontally or vertically. A purified, humidified air stream is split and passed through each of the two arms at a controlled rate (e.g., 250 ml/min).[20]

-

Odor Source: The treatment odor (e.g., a synthetic standard of EβF on filter paper, or air passed over a transgenic plant) is introduced into the airflow of one arm. The other arm receives a control stimulus (e.g., solvent only, or air from a non-transgenic plant).[14]

-

Insect Release: A single insect (e.g., an aphid or a parasitoid) is introduced at the base of the Y-tube.[18]

-

Data Collection: The insect's choice is recorded when it moves a set distance into one of the arms (e.g., 5 cm) and remains for a minimum period (e.g., 20-30 seconds).[19] The time taken to make a choice can also be recorded. The experiment is replicated multiple times (e.g., 50-100 insects) to allow for statistical analysis (e.g., Chi-squared test).

-

Controls: The positions of the treatment and control arms are regularly switched to control for any positional bias. The apparatus is thoroughly cleaned with solvent (e.g., ethanol) and baked between trials to prevent cross-contamination.[20]

Caption: A typical experimental workflow for studying plant or insect volatiles.

Signaling and Perception

The ecological effects of EβF are contingent on its detection by receiving organisms. In insects, this is mediated by a complex olfactory system.

-

Binding: Volatile molecules like EβF are thought to be captured by Odorant-Binding Proteins (OBPs) or Chemosensory Proteins (CSPs) within the sensillar lymph of insect antennae.[1]

-

Receptor Activation: The OBP-EβF complex then interacts with a specific Odorant Receptor (OR) located on the membrane of an olfactory sensory neuron. In aphids, OR43 has been identified as a receptor for EβF.[21] In predators like the hoverfly Eupeodes corollae, EcorOR3 and EcorOBP15 are involved in EβF detection.[22]

-

Signal Transduction: Activation of the OR triggers an ion cascade, leading to a nerve impulse that is sent to the antennal lobe and higher brain centers, ultimately resulting in a behavioral response (e.g., dispersal or attraction).

Caption: Tritrophic interactions mediated by the release of (E)-β-farnesene.

Conclusion and Future Directions

(E)-β-farnesene is a powerful semiochemical that structures complex ecological communities. Its dual role as an aphid alarm pheromone and a plant defense volatile makes it a prime target for research in pest management. The ability to genetically engineer plants to produce EβF has been demonstrated, offering a promising avenue for developing crops with inherent resistance to aphids.[14][23] Future research should focus on optimizing the release rates and volatile blends in transgenic plants to maximize repellency to pests while enhancing the attraction of beneficial insects, paving the way for novel and sustainable agricultural practices.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | The main component of the aphid alarm pheromone (E)-β-farnesene affects the growth and development of Spodoptera exigua by mediating juvenile hormone-related genes [frontiersin.org]

- 3. The main component of the aphid alarm pheromone (E)-β-farnesene affects the growth and development of Spodoptera exigua by mediating juvenile hormone-related genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. annualreviews.org [annualreviews.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. farnesene biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Farnesene Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Beta-farnesene synthase - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Olfactory responses to aphid and host plant volatile releases: (E)-beta-farnesene an effective kairomone for the predator Adalia bipunctata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. (E)-β-farnesene synthase gene affects aphid behavior in transgenic Medicago sativa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. purpest.eu [purpest.eu]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. orbi.uliege.be [orbi.uliege.be]

- 22. Molecular basis of (E)-β-farnesene-mediated aphid location in the predator Eupeodes corollae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Aphid-repellent pheromone E-β-farnesene is generated in transgenic Arabidopsis thaliana over-expressing farnesyl diphosphate synthase2 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive into cis-β-Farnesene: From Discovery to Contemporary Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of cis-β-farnesene. It covers the initial identification and synthesis of this sesquiterpene, its biosynthesis in plants, its role as a semiochemical, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to support researchers and professionals in the fields of biochemistry, entomology, and drug development.

Discovery and History: Unraveling the Isomers

The story of farnesene (B8742651) research begins with the identification of its isomers from natural sources. While (E)-β-farnesene gained early attention as a key component of the aphid alarm pheromone in the 1970s, the distinct discovery and synthesis of the cis (or Z) isomer marked a significant step in understanding the chemical diversity and biological roles of this sesquiterpene family.

A pivotal moment in the history of cis-β-farnesene research was its first chemical synthesis. In 1970, E.F.L.J. Anet reported the synthesis of (Z)-β-farnesene, providing a definitive method for obtaining this specific isomer and enabling further investigation into its unique properties.[1][2][3] This work laid the groundwork for distinguishing it from its more commonly studied trans counterpart.

Initially, much of the research on β-farnesene was driven by its role as an aphid alarm pheromone, a discovery made in the early 1970s by researchers such as Bowers, Edwards, and Kislow.[2] This pheromone, primarily composed of (E)-β-farnesene, is released by aphids upon attack by predators, triggering an escape response in nearby aphids.[4][5][6] While (E)-β-farnesene is the predominant isomer in this context, the presence and bioactivity of other farnesene isomers in various natural systems continue to be an active area of research.

Biosynthesis of cis-β-Farnesene in Plants

cis-β-Farnesene, like other sesquiterpenes, is synthesized in plants through the intricate isoprenoid biosynthetic pathway. The production of its immediate precursor, farnesyl diphosphate (B83284) (FPP), can occur via two independent pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids.

The biosynthesis of farnesene from FPP is catalyzed by a class of enzymes known as terpene synthases, specifically farnesene synthases. The stereochemical outcome of the reaction, yielding either the cis or trans isomer of β-farnesene, is determined by the specific farnesene synthase enzyme involved.

The following diagram illustrates the general biosynthetic pathway leading to farnesene production:

Caption: General overview of the farnesene biosynthesis pathway.

Quantitative Analysis of cis-β-Farnesene in Natural Sources

cis-β-Farnesene is found in the essential oils of various plants, often alongside its (E)-β isomer and other terpenes. The relative abundance of these isomers can vary significantly depending on the plant species, environmental conditions, and the specific plant part being analyzed. The following table summarizes the quantitative analysis of cis-β-farnesene and its related isomers in several plant species.

| Plant Species | Plant Part | Compound | Concentration (%) | Analytical Method | Reference |

| Artemisia herba-alba | Aerial Parts | cis-β-Farnesene | 7.53 ± 1.31 | GC-MS | [7] |

| Artemisia campestris | Aerial Parts | β-Farnesene (isomer not specified) | 11.12 ± 1.50 | GC-MS | [7] |

| Mentha x piperita (Peppermint) | Leaves | (E)-β-Farnesene | 3.4 | GC-MS | [8] |

| Humulus lupulus (Hops) | Cones | β-Farnesene (isomer not specified) | Present | Not Specified | [9] |

| Perilla frutescens | Leaves | (Z,E)-α-Farnesene | Isolated | Not Specified | [10] |

| Solanum berthaultii (Wild Potato) | Leaves | (E)-β-Farnesene | Isolated | Not Specified | [2] |

Signaling Pathways Modulated by Farnesenes

Farnesenes play crucial roles as signaling molecules in both plant defense and insect communication. The following sections detail the signaling pathways influenced by these sesquiterpenes.

Jasmonic Acid Signaling Pathway in Plants

The biosynthesis of farnesenes in plants is often induced by biotic stress, such as herbivory. This induction is frequently mediated by the jasmonic acid (JA) signaling pathway. Jasmonic acid and its derivatives act as key signaling molecules in plant defense. The core of the JA signaling pathway involves the interaction of the F-box protein CORONATINE INSENSITIVE1 (COI1), JASMONATE ZIM-domain (JAZ) repressor proteins, and the transcription factor MYC2.[11][12][13][14][15][16][17]

In the absence of JA-isoleucine (the bioactive form of JA), JAZ proteins bind to and repress MYC2, preventing the transcription of JA-responsive genes, including those encoding farnesene synthases. Upon herbivore attack, JA-Ile levels rise and promote the formation of a COI1-JAZ co-receptor complex, leading to the ubiquitination and subsequent degradation of the JAZ protein by the 26S proteasome. This releases MYC2 to activate the expression of downstream genes, including farnesene synthases, resulting in the production of farnesenes.[11][12][13][14][15][16][17]

Caption: The core jasmonic acid signaling pathway leading to farnesene production.

Aphid Alarm Pheromone Signaling Pathway

In many aphid species, the detection of (E)-β-farnesene triggers an alarm response. This process is initiated in the aphid's antennae, where olfactory sensory neurons are housed within specialized sensilla. The perception of farnesene involves odorant-binding proteins (OBPs) and odorant receptors (ORs).[18][19][20][21]

OBPs are soluble proteins found in the sensillar lymph that are thought to bind to hydrophobic odorant molecules like farnesene and transport them to the ORs located on the dendritic membrane of olfactory sensory neurons.[18][21] Specific OBPs, such as OBP3 and OBP7 in the pea aphid (Acyrthosiphon pisum), have been shown to bind to (E)-β-farnesene.[18][21]

The binding of farnesene to an OR, which forms a complex with a co-receptor (Orco), is believed to open a non-specific cation channel, leading to the depolarization of the neuron. This generates an action potential that is transmitted to the antennal lobe and then to higher brain centers, ultimately resulting in the characteristic alarm behaviors of stopping feeding, moving away, or dropping off the host plant.

Caption: Simplified signaling cascade for aphid alarm pheromone perception.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of cis-β-farnesene.

Stereoselective Synthesis of (Z)-β-Farnesene

This protocol is based on the early synthetic work and provides a general method for the stereoselective synthesis of (Z)-β-farnesene.

Objective: To synthesize (Z)-β-farnesene from a suitable precursor.

Materials:

-

(Z)-Nerolidol

-

Phosphoryl chloride (POCl₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663)

-

Rotary evaporator

-

Chromatography column (silica gel)

-

Hexane

-

Standard laboratory glassware

Procedure:

-

Dissolve (Z)-nerolidol in a minimal amount of anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a solution of phosphoryl chloride in pyridine to the cooled nerolidol (B1678203) solution with constant stirring.

-

Allow the reaction mixture to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.

-